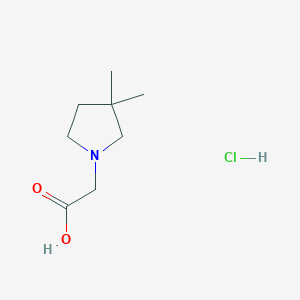
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol
Übersicht
Beschreibung
“(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol” is a complex organic compound. It contains an aminophenyl group, a methylpiperidin group, and a methanol group . It’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 2-aminophenol, a related compound, has been used as a precursor in the synthesis of benzoxazoles . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an aminophenyl group, a methylpiperidin group, and a methanol group . The molecular formula is C7H9NO, and the molecular weight is 123.15 .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, 2-aminophenol, a related compound, undergoes oxidation to yield 2-aminobenzaldehyde . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.15, a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Fluoreszenz-basierte Sondierung von Metallionen
Diese Verbindung wurde zur Entwicklung eines neuartigen Fluoreszenz-Chemosensors eingesetzt, der eine "bloßäugige" Nachweisfähigkeit für Cu^2+ und Co^2+ Ionen aufweist. Dieser basiert auf einer Aggregation-induzierten Emissions- (AIE) Fluoreszenzstrategie, die den visuellen Nachweis dieser Metallionen in komplexen Matrices ermöglicht . Solche Sonden sind für die Umweltüberwachung und die industrielle Prozesskontrolle von entscheidender Bedeutung.
Nachweis von Umweltkontaminanten
Die oben erwähnte Fluoreszenzsonde kann auch zur Detektion von Cu^2+ und Co^2+ in realen Proben wie Leitungswasser, Flusswasser und biologischen Proben wie Gelbflossen-Seehechten verwendet werden . Diese Anwendung ist für die Beurteilung und Bewältigung der Risiken, die mit Schwermetallkontaminationen in der Umwelt verbunden sind, von Bedeutung.
Analyse biologischer Pfade
Aufgrund der Wechselwirkung der Verbindung mit Metallionen kann sie zur Untersuchung der biologischen Pfade verwendet werden, die durch die Anhäufung dieser Ionen in lebenden Systemen gestört werden. Dies ist besonders relevant für Ionen wie Cu^2+ und Co^2+, die sich über die Nahrungskette anreichern und die ökologische und menschliche Gesundheit beeinträchtigen können .
Diagnose von Gesundheitsstörungen
Die Empfindlichkeit der Verbindung gegenüber Cu^2+ Ionen kann zur Diagnose von Gesundheitsstörungen im Zusammenhang mit Kupfermangel, wie z. B. Müdigkeit und Anämie, genutzt werden. Die Nachweisfähigkeiten der Sonde können potenziell in diagnostische Werkzeuge für den medizinischen Einsatz integriert werden .
Entwicklung chemischer Sensoren
Die bifunktionelle Natur der Fluoreszenzsonde, die auf dieser Verbindung basiert, deutet auf ihr Potenzial bei der Entwicklung von Ein-Molekül-Sensoren für die Multi-Ionen-Detektion hin. Dies könnte zu Fortschritten bei der Entwicklung hocheffizienter und selektiver Sensoren für verschiedene Anwendungen führen .
Forschung in der analytischen Chemie
In der analytischen Chemie können die Eigenschaften der Verbindung für die Entwicklung neuer Methoden zur quantitativen und qualitativen Analyse von Substanzen, insbesondere in komplexen chemischen oder biologischen Systemen, genutzt werden .
Safety and Hazards
The safety data sheet for a related compound, 2-aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with complement factor d . Complement factor D is a key enzyme in the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Biochemical Pathways
If we consider its potential interaction with complement factor d, it could influence the alternate pathway of the complement system . This system plays a crucial role in immunity and inflammation, and its modulation could have downstream effects on these processes.
Biochemische Analyse
Biochemical Properties
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction is crucial for understanding its potential as an anti-infective agent. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of signal molecules in bacterial cells, thereby impacting quorum sensing and biofilm formation . These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the enzyme PqsD, binding tightly to its active site and preventing the synthesis of signal molecules . This inhibition disrupts bacterial communication and biofilm formation, highlighting its potential as an anti-infective agent. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At high doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound. Understanding these pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it a critical factor in drug development.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct it to these compartments, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDAJILTNQPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)

![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)





![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
